
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the quinoline ring, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the stability and bioactivity of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a catalyst like copper or palladium.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of organometallic intermediates or the hydrolysis of nitriles.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods can include the use of automated reactors and optimized reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced quinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂SO₄
Reduction: LiAlH₄, NaBH₄, ethanol
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline derivatives, and substituted quinoline compounds.
Applications De Recherche Scientifique
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing drugs with improved stability and bioavailability due to the presence of the trifluoromethyl group.
Industry: It is used in the development of agrochemicals and materials with enhanced properties, such as increased resistance to degradation and improved performance.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Trifluoromethyl)quinoline-3-carboxylic acid
- 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Uniqueness
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to the specific position of the trifluoromethyl group and the carboxylic acid group on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H10F3NO2 |
|---|---|
Poids moléculaire |
245.20 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-15-9)10(16)17/h1-2,4,7,15H,3,5H2,(H,16,17) |
Clé InChI |
NDRCFMGLAMARKS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC2=C1C=C(C=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


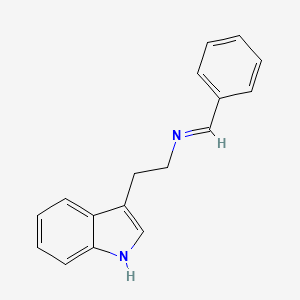


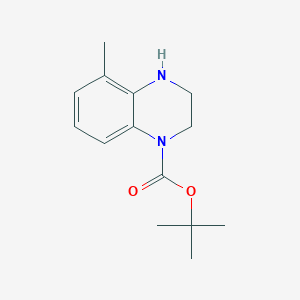

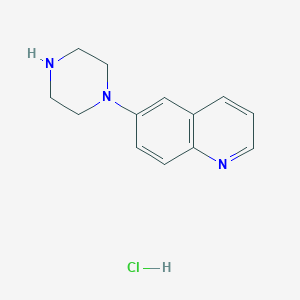
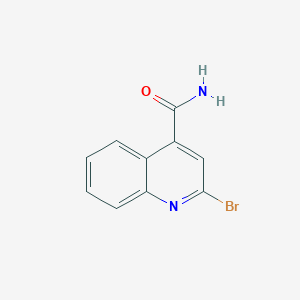
![1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11865446.png)
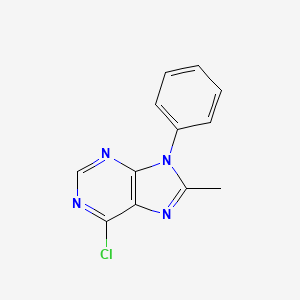
![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B11865457.png)

![tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate](/img/structure/B11865475.png)


